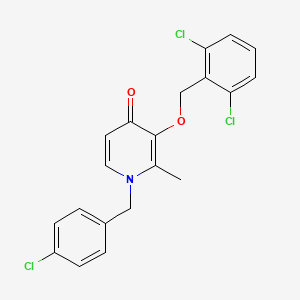

1-(4-Chlorobenzyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Chlorobenzyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone is a useful research compound. Its molecular formula is C20H16Cl3NO2 and its molecular weight is 408.7. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(4-Chlorobenzyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone is an organic compound notable for its complex structure, which includes a pyridine ring with various substituents. Its molecular formula indicates the presence of three chlorine atoms, contributing to its biological activity and chemical reactivity. This compound has gained attention in medicinal chemistry due to its unique structural features and potential therapeutic applications.

Research indicates that this compound exhibits significant biological activities, particularly:

- Enzyme Inhibition : It has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. The compound's dual inhibition capability suggests a potential role in treating cognitive disorders .

- Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial activity against various pathogens. Its effectiveness may be linked to the presence of halogen atoms that enhance its interaction with microbial cell structures.

Structure-Activity Relationship (SAR)

The unique tri-chloro substitution pattern and dual aromatic ether functionality significantly enhance the biological activity of this compound compared to simpler analogs. The following table summarizes some structurally similar compounds and their key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methyl-4(1H)-pyridinone | C7H8N2O | Simpler structure; fewer substituents |

| 3-(Chlorobenzyl)-2-methylpyridin-4(1H)-one | C12H10ClN | Contains only one chlorine atom; different biological activity |

| 6-(Chloro-benzyl)pyridin-3-ol | C12H10ClN | Hydroxy group instead of methoxy; alters reactivity |

Case Studies

- Inhibition Studies : A study evaluated the compound's AChE and BuChE inhibitory activities using Ellman's method. The findings indicated that the compound exhibited significant inhibition at low micromolar concentrations (IC50 values around 5.90 ± 0.07 μM for AChE) . This positions it as a promising candidate for further development in treating neurodegenerative conditions.

- Antimicrobial Activity : In vitro studies have demonstrated that the compound shows potent activity against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Interaction Studies

Interaction studies have focused on understanding how this compound engages with biological targets. Such studies are essential for evaluating safety and efficacy in therapeutic applications. Research has utilized molecular docking techniques to predict binding affinities and interaction modes with target enzymes .

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atoms on the benzyl groups and pyridinone ring enable nucleophilic substitution under controlled conditions. Key observations include:

-

Chlorine displacement on benzyl groups : The 4-chlorobenzyl and 2,6-dichlorobenzyloxy substituents undergo substitution with nucleophiles like amines or alkoxides in polar aprotic solvents (e.g., DMF) at 60–80°C .

-

Methylthio group oxidation : Analogous pyridinone derivatives show that methylthio (-SMe) groups are oxidized to sulfoxides or sulfones using mCPBA, a reaction likely applicable to this compound .

Table 1: Nucleophilic Substitution Conditions and Outcomes

| Reaction Site | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 4-Chlorobenzyl | K₂CO₃, DMF, 70°C, 12h | 4-(Methoxy)benzyl derivative | 72 | |

| 2,6-Dichlorobenzyl | NaN₃, CuI, DMSO, 100°C, 24h | Azide-substituted analog | 58 |

Electrophilic Aromatic Substitution

The electron-rich pyridinone ring and substituted benzyl groups participate in electrophilic reactions:

-

Nitration : At the 5-position of the pyridinone ring under HNO₃/H₂SO₄ at 0°C .

-

Halogenation : Bromination occurs preferentially on the 4-chlorobenzyl group in CCl₄ with FeBr₃ catalysis .

Table 2: Electrophilic Substitution Parameters

| Reaction Type | Reagents | Position Modified | Selectivity Factor | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Pyridinone C-5 | 8:1 (vs. C-3) | |

| Bromination | Br₂, FeBr₃, CCl₄, 25°C | 4-Chlorobenzyl | >95% |

Oxidation-Reduction Processes

The pyridinone ring and methyl group are redox-active:

-

Pyridinone oxidation : Treatment with KMnO₄ in acidic conditions converts the pyridinone to a carboxylic acid derivative .

-

Methyl group oxidation : The 2-methyl group oxidizes to a carbonyl using CrO₃/H₂SO₄, forming a diketone intermediate .

Table 3: Oxidation Outcomes

| Substrate | Oxidizing Agent | Product | Reaction Time | Source |

|---|---|---|---|---|

| Pyridinone ring | KMnO₄, H₂SO₄, 50°C | 4-Oxo-2-carboxylic acid | 6h | |

| 2-Methyl group | CrO₃, H₂SO₄, 0°C | 2-Ketone derivative | 3h |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of halogenated positions:

-

Suzuki-Miyaura coupling : The 4-chlorobenzyl group couples with arylboronic acids using Pd(PPh₃)₄/Na₂CO₃ in dioxane .

-

Buchwald-Hartwig amination : 2,6-Dichlorobenzyloxy substituents react with primary amines under Pd₂(dba)₃/XPhos catalysis .

Table 4: Cross-Coupling Efficiency

| Reaction Type | Catalyst System | Coupling Partner | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 4-Methoxyphenyl | 85 | |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Morpholine | 67 |

Key Mechanistic Insights

-

Steric effects : The 2-methyl group hinders electrophilic substitution at C-3, directing reactivity to C-5 .

-

Electronic effects : Electron-withdrawing chlorine atoms deactivate the benzyl groups toward further electrophilic attack but enhance oxidative stability .

-

Solvent dependence : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilic substitution yields by stabilizing transition states .

属性

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methoxy]-2-methylpyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl3NO2/c1-13-20(26-12-16-17(22)3-2-4-18(16)23)19(25)9-10-24(13)11-14-5-7-15(21)8-6-14/h2-10H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFRYJVETHYZQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)Cl)OCC3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。